1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide
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Description
1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C15H18FN3O4S and its molecular weight is 355.38. The purity is usually 95%.
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Biological Activity
1-(3-fluorophenyl)-N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a pyrrolidine core with various substituents that contribute to its biological activity. The presence of the fluorophenyl group and the methylsulfamoyl moiety are critical for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C14H16F N3O3S |
Molecular Weight | 317.35 g/mol |
CAS Number | Not available |
SMILES | CC(=O)C1(C(=O)N(C)C1=O)C=C(C)S(=O)(=O)N1CCCCC1 |
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and methylsulfamoyl groups. The detailed synthetic route can be found in various patents and research articles that outline methodologies for creating similar compounds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5-oxopyrrolidine derivatives, including our compound of interest. These compounds have demonstrated efficacy against a range of Gram-positive pathogens, including Staphylococcus aureus and Klebsiella pneumoniae, as well as certain fungal strains .
In vitro assays revealed that derivatives with specific structural modifications exhibited enhanced antimicrobial properties. For example, compounds with hydrazone linkages showed significant activity against multidrug-resistant strains .
Table 1: Antimicrobial Activity Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Klebsiella pneumoniae | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Candida auris | 64 µg/mL |
Anticancer Activity
The anticancer properties of this compound were evaluated using human lung adenocarcinoma cell lines (A549). The compound exhibited cytotoxic effects, reducing cell viability significantly compared to control treatments.
In comparative studies, it was found that certain structural variants displayed superior anticancer activity, suggesting that modifications to the core structure can enhance therapeutic efficacy .
Table 2: Cytotoxicity Data in A549 Cells
Compound | IC50 (µM) |
---|---|
1-(3-fluorophenyl)-... | 15 |
Cisplatin | 10 |
Control (DMSO) | >100 |
Case Studies
- Case Study on Antimicrobial Resistance : A recent study examined the effectiveness of various pyrrolidine derivatives against resistant strains of Staphylococcus aureus. The results indicated that modifications to the sulfamoyl group significantly enhanced activity against resistant strains, providing a promising avenue for drug development .
- Anticancer Efficacy in Lung Cancer Models : In a controlled study involving A549 cells, the compound demonstrated a dose-dependent reduction in cell viability. The structure-dependent nature of its activity suggests potential for further optimization in drug design .
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(E)-3-(methylsulfamoyl)prop-2-enyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S/c1-17-24(22,23)7-3-6-18-15(21)11-8-14(20)19(10-11)13-5-2-4-12(16)9-13/h2-5,7,9,11,17H,6,8,10H2,1H3,(H,18,21)/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGTYRKNEZVONM-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C=CCNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)/C=C/CNC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.